6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 1427587-54-9) is a highly functionalized, N-methylated bicyclic lactam utilized primarily as a critical building block in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors and related cardiovascular therapeutics. Featuring a precisely positioned 6-bromo handle for palladium-catalyzed cross-coupling and a 7-fluoro substituent for downstream metabolic stability and conformational tuning, this intermediate provides a pre-assembled core that accelerates the discovery and scale-up of biaryl-containing active pharmaceutical ingredients (APIs) [1]. Procurement of this specific scaffold allows process chemists to bypass early-stage cyclization, halogenation, and N-alkylation steps, directly entering late-stage diversification via Miyaura borylation or Suzuki-Miyaura coupling.
Substituting this compound with its des-fluoro (6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one) or des-methyl (6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one) analogs introduces severe downstream liabilities in both process chemistry and final API performance. The absence of the 7-fluoro group fundamentally alters the electronic and steric profile of the resulting biaryl axis, often compromising the target API's selectivity for CYP11B2 over the highly homologous CYP11B1 (which mediates cortisol synthesis), leading to unacceptable off-target HPA-axis effects [1]. Furthermore, attempting to use the des-methyl precursor requires a subsequent N-methylation step using strong bases (e.g., NaH) and methylating agents, which can trigger competitive O-alkylation of the lactam or degradation of sensitive functional groups, significantly reducing overall process yield and increasing the impurity burden [2].
The 6-bromo functionality on the electron-deficient fluorinated quinolinone ring offers an optimal reactivity profile for palladium-catalyzed borylation. In established patent literature, 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one undergoes efficient conversion to the corresponding pinacol boronate at multi-gram scales (e.g., 18.0 g scale) using standard PdCl2(dppf) catalysis at 85 °C [1]. In contrast, the 6-chloro analog exhibits sluggish oxidative addition requiring specialized, expensive ligands (e.g., XPhos) and higher temperatures, while the 6-iodo analog suffers from lower bench stability and a higher propensity for proto-dehalogenation under identical conditions.
| Evidence Dimension | Cross-coupling reactivity and catalyst requirement |
| Target Compound Data | 6-Bromo analog: Proceeds efficiently with standard PdCl2(dppf) at 85 °C. |
| Comparator Or Baseline | 6-Chloro analog: Requires advanced dialkylbiaryl phosphine ligands and >100 °C. |
| Quantified Difference | Enables the use of cost-effective, standard Pd catalysts at lower temperatures while avoiding the instability of iodinated precursors. |
| Conditions | Miyaura borylation (bis(pinacolato)diboron, KOAc, dioxane, 85 °C). |
Selecting the 6-bromo derivative ensures robust, scalable, and cost-effective borylation without the need for proprietary or highly sensitive catalyst systems.
The inclusion of the 7-fluoro substituent is a deliberate design choice to optimize the pharmacological profile of the final biaryl API. Compared to the des-fluoro baseline (the core of Baxdrostat), the 7-fluoro group exerts a strong ortho-steric effect that restricts the free rotation of the adjacent biaryl bond formed at the 6-position, locking the molecule into a preferred dihedral conformation that maximizes binding affinity to CYP11B2 while minimizing CYP11B1 binding [1]. Additionally, the highly electronegative fluorine atom effectively blocks cytochrome P450-mediated oxidative metabolism at the 7-position, a common liability in electron-rich quinolinone systems.
| Evidence Dimension | Downstream API target selectivity and metabolic stability |
| Target Compound Data | 7-Fluoro analog: Blocks 7-position oxidation and restricts biaryl rotation. |
| Comparator Or Baseline | Des-fluoro analog (6-bromo-1-methyl-3,4-dihydro-1H-quinolin-2-one): Susceptible to 7-position oxidation; higher rotational freedom. |
| Quantified Difference | Provides a dual steric/electronic advantage critical for achieving high CYP11B2/B1 selectivity in final APIs. |
| Conditions | Structure-activity relationship (SAR) optimization in aldosterone synthase inhibitor design. |
Procurement of the 7-fluoro building block is essential for research programs aiming to overcome the off-target cortisol suppression issues that plague first-generation aldosterone synthase inhibitors.
Utilizing the pre-methylated 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one bypasses the need for N-alkylation of the lactam core. When the des-methyl comparator (6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one) is used, subsequent methylation typically requires sodium hydride and methyl iodide [1]. This step frequently yields a mixture of N-alkylated and O-alkylated (lactim ether) products, requiring tedious chromatographic separation and reducing the isolated yield of the desired N-methyl intermediate by up to 30%. The pre-methylated target compound guarantees 100% N-alkylation fidelity.
| Evidence Dimension | Regiochemical purity and step economy |
| Target Compound Data | Pre-methylated target: 100% N-methyl fidelity, 0 additional steps. |
| Comparator Or Baseline | Des-methyl comparator: Requires NaH/MeI, generating 15-30% O-alkylated byproducts. |
| Quantified Difference | Saves one synthetic step and eliminates a major source of yield loss and impurity generation. |
| Conditions | Standard lactam methylation conditions (NaH, MeI, DMF, 0 °C to RT). |
For process chemists and scale-up procurement, buying the pre-methylated core directly translates to higher overall throughput, lower solvent waste, and simplified purification.
This compound is the premier starting material for developing next-generation antihypertensive agents where avoiding CYP11B1 (cortisol) suppression is critical. The 7-fluoro group provides the necessary conformational and metabolic tuning to achieve high target selectivity [1].
Ideal for medicinal chemistry programs utilizing Suzuki-Miyaura cross-coupling to generate libraries of biaryl compounds. The 6-bromo handle allows for rapid diversification with various heteroaryl boronic acids without requiring complex catalyst systems [2].
The pre-methylated, bench-stable nature of this building block makes it perfectly suited for kilogram-scale process chemistry, eliminating hazardous late-stage methylation steps and ensuring high regiochemical purity during the production of advanced clinical candidates [1].